molecular formula C16H19NO3 B2751708 (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 215361-40-3

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2751708
CAS No.: 215361-40-3
M. Wt: 273.332
InChI Key: FBUYDFBRLHOURP-XYOKQWHBSA-N
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Description

(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic α,β-unsaturated carbonyl compound featuring a 3,4-dimethoxyphenyl substituent linked to a pentanenitrile backbone via a conjugated methylidene group. The (2E) configuration indicates the trans arrangement of substituents around the double bond, which influences its electronic properties and biological interactions. This compound belongs to a class of molecules studied for their diverse pharmacological potentials, including enzyme inhibition and antioxidant activity . Its molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol (inferred from analogs in and structural analysis). The 3,4-dimethoxy groups enhance lipophilicity and electron-donating capacity, which may improve membrane permeability and interaction with biological targets like oxidoreductases or proteases .

Properties

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)15(18)12(10-17)8-11-6-7-13(19-4)14(9-11)20-5/h6-9H,1-5H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYDFBRLHOURP-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the carbonyl group can produce alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Primary amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to the development of novel therapeutic agents.

Industry

In the materials science field, this compound can be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit or activate specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the nitrile and carbonyl groups allows for hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 3,4-dimethoxy derivative exhibits higher lipophilicity than the hydroxylated analog, favoring passive diffusion across biological membranes .

Antioxidant and Free Radical Scavenging

  • 3,4-Dimethoxyphenyl analog : Exhibits moderate antioxidant activity due to methoxy groups stabilizing radical intermediates. However, hydroxylated analogs (e.g., 4-hydroxy-3-methoxyphenyl derivatives) show superior radical scavenging, as seen in curcumin analogs (e.g., compound 3d in with IC₅₀ = 8.2 µM in DPPH assay) .
  • 4-Hydroxyphenyl analog: Lower antioxidant capacity compared to methoxy derivatives, likely due to reduced resonance stabilization of the phenoxy radical .

Enzyme Inhibition

  • Angiotensin-Converting Enzyme (ACE) : The hydroxylated analog (compound 3d in ) showed the strongest ACE inhibition (IC₅₀ = 0.9 µM), attributed to hydrogen bonding with the catalytic zinc ion . The 3,4-dimethoxy derivative may exhibit weaker ACE inhibition due to steric and electronic mismatches.
  • Tyrosinase : Methoxy-rich analogs (e.g., compound 2e in ) demonstrated potent tyrosinase inhibition (IC₅₀ = 1.3 µM), likely through chelation of the enzyme’s copper center .
  • HIV-1 Protease: The 3,4-dimethoxyphenyl derivative (compound 2e in ) showed notable inhibition (IC₅₀ = 2.4 µM), possibly due to hydrophobic interactions with the protease’s active site .

Cytotoxicity

    Biological Activity

    (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with the potential for various biological activities. This compound features a unique structure that includes a dimethoxyphenyl group and a nitrile functionality, which are critical for its interaction with biological systems. Understanding its biological activity is essential for exploring its potential therapeutic applications.

    • IUPAC Name : this compound
    • Molecular Formula : C16H19NO3
    • Molecular Weight : 273.332 g/mol
    • CAS Number : 215361-40-3

    Biological Activities

    Recent studies have highlighted several biological activities associated with this compound, including:

    • Anticancer Activity :
      • The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies using the MTT assay indicated significant cytotoxic effects against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) with IC50 values in the micromolar range .
      • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
    • Antimicrobial Properties :
      • Preliminary tests indicate that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
    • Anti-inflammatory Effects :
      • The compound has been evaluated for its anti-inflammatory properties in various models. It demonstrated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

    The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The presence of the dimethoxyphenyl group allows for effective binding to enzyme active sites, potentially inhibiting key metabolic pathways involved in cancer progression and inflammation.
    • Receptor Modulation : It may also modulate receptor activity related to cell proliferation and apoptosis, contributing to its anticancer effects.

    Case Study 1: Anticancer Activity

    In a study published in a peer-reviewed journal, researchers investigated the cytotoxic effects of this compound on MCF-7 cell lines. The results showed:

    Treatment Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    2045

    The study concluded that the compound significantly reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

    Case Study 2: Antimicrobial Activity

    A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated:

    StrainMIC (µg/mL)
    Staphylococcus aureus500
    Escherichia coli750

    These findings suggest that this compound exhibits notable antimicrobial properties that warrant further exploration .

    Q & A

    Basic Research Question

    • NMR :
      • ¹H NMR : The α,β-unsaturated ketone protons (δ 7.2–7.8 ppm) show coupling constants (J = 12–16 Hz) diagnostic of the (E)-configuration. Methoxy groups appear as singlets (δ 3.8–3.9 ppm) .
      • ¹³C NMR : Carbonyl carbons (C=O at δ 190–200 ppm; C≡N at δ 115–120 ppm) confirm conjugation .
    • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C≡N (~2220 cm⁻¹) validate functional groups .
    • X-ray diffraction : Single-crystal analysis unambiguously confirms stereochemistry and planarity of the α,β-unsaturated system .

    Advanced Insight : Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental data to resolve discrepancies .

    What environmental factors destabilize this compound, and how can stability be enhanced?

    Advanced Research Question

    • Degradation pathways : Hydrolysis of the nitrile group under acidic/basic conditions or oxidation of the methoxy substituents .
    • Stability studies :
      • pH : Accelerated degradation occurs at pH < 3 or > 10. Use buffered solutions (pH 6–8) for storage .
      • Temperature : Store at –20°C to prevent thermal isomerization (Z/E interconversion) .
      • Light : Protect from UV exposure to avoid photooxidation of the dimethoxyphenyl ring .

    Methodological Insight : Conduct forced degradation studies (ICH Q1A guidelines) with HPLC-MS to identify degradation products. Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .

    How does the electronic nature of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in Michael addition reactions?

    Advanced Research Question

    • Electron-donating effects : Methoxy groups activate the aromatic ring, increasing electron density at the α,β-unsaturated carbonyl system. This enhances susceptibility to nucleophilic attack (e.g., thiols, amines) .
    • Regioselectivity : The (E)-configuration directs addition to the β-carbon of the enone system.
    • Experimental validation : Perform kinetic studies with varying nucleophiles (e.g., piperidine vs. thiophenol) in DMSO. Monitor by LC-MS and calculate rate constants (k) .

    Table 1 : Reactivity of Nucleophiles in Michael Additions

    NucleophileSolventk (M⁻¹s⁻¹)Product Yield (%)
    PiperidineDMSO0.4582
    ThiophenolDMF1.294

    What computational strategies predict the biological targets of this compound, given its structural motifs?

    Advanced Research Question

    • Pharmacophore modeling : Map the α,β-unsaturated ketone (Michael acceptor) and nitrile group as potential electrophilic warheads for covalent inhibition .
    • Molecular docking : Screen against kinases (e.g., EGFR, JAK2) using AutoDock Vina. Prioritize targets with binding energy < –8.0 kcal/mol .
    • ADMET prediction : Use SwissADME to assess bioavailability (TPSA < 90 Ų) and cytochrome P450 interactions .

    Methodological Insight : Validate predictions with enzyme assays (e.g., kinase inhibition IC₅₀) and compare with structurally related anti-inflammatory agents .

    How can contradictory data on synthetic yields be resolved across different studies?

    Advanced Research Question
    Common contradictions arise from:

    • Impure starting materials : Validate aldehyde and nitrile precursors via GC-MS .
    • Isomerization during purification : Use low-temperature silica gel chromatography to minimize (E/Z) interconversion .
    • Catalyst deactivation : Pre-dry ammonium acetate at 100°C to remove moisture .

    Methodological Insight : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and report yields as mean ± SD from triplicate trials .

    What analytical methods quantify trace impurities in this compound, and how are they validated?

    Advanced Research Question

    • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm .
    • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 246 → 201 [loss of CO]) .
    • Validation : Follow ICH Q2(R1) for linearity (R² > 0.999), LOD (0.1%), and LOQ (0.3%) .

    Table 2 : Common Impurities and Their Sources

    ImpurityStructureSource
    (Z)-IsomerStereoisomerIncomplete purification
    Hydrolyzed nitrileCarboxylic acid derivativeMoisture exposure

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